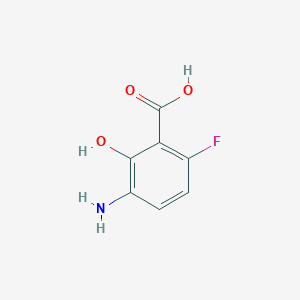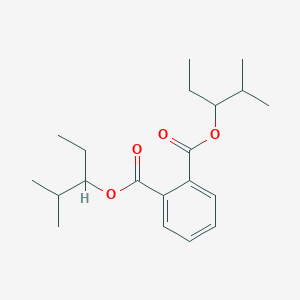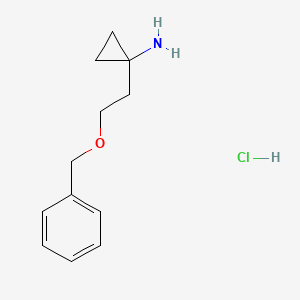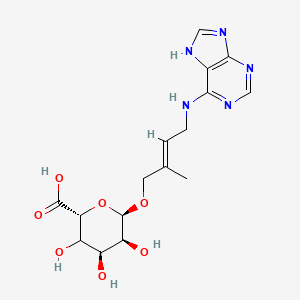
Acetamide, N,N'-1,6-hexanediylbis[2,2,2-trifluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N,N’-1,6-hexanediylbis[2,2,2-trifluoro-]: is an organic compound with a complex structure that includes acetamide and trifluoroacetamide groups linked by a hexanediyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N,N’-1,6-hexanediylbis[2,2,2-trifluoro-] involves the reaction of hexanediamine with trifluoroacetic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Acetamide, N,N’-1,6-hexanediylbis[2,2,2-trifluoro-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups into amines using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroacetamide groups can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted amides with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of novel materials and pharmaceuticals. Its unique structure allows for the creation of complex molecules with specific properties.
Biology: In biological research, Acetamide, N,N’-1,6-hexanediylbis[2,2,2-trifluoro-] is used as a reagent in enzyme assays and protein modification studies. Its ability to interact with biological molecules makes it valuable in studying biochemical pathways.
Medicine: The compound has potential applications in drug development, particularly in designing inhibitors for specific enzymes. Its trifluoroacetamide groups can enhance the stability and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of Acetamide, N,N’-1,6-hexanediylbis[2,2,2-trifluoro-] involves its interaction with specific molecular targets. The trifluoroacetamide groups can form strong hydrogen bonds with target molecules, leading to inhibition or activation of biological pathways. The hexanediyl chain provides flexibility, allowing the compound to fit into various binding sites.
Vergleich Mit ähnlichen Verbindungen
Acetamide: A simpler compound with a single acetamide group.
N,N’-Hexamethylenebisacetamide: Similar structure but lacks the trifluoroacetamide groups.
Trifluoroacetamide: Contains trifluoroacetamide groups but lacks the hexanediyl linkage.
Uniqueness: Acetamide, N,N’-1,6-hexanediylbis[2,2,2-trifluoro-] is unique due to its combination of acetamide and trifluoroacetamide groups linked by a hexanediyl chain. This structure provides a balance of stability, reactivity, and flexibility, making it suitable for a wide range of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
14815-14-6 |
|---|---|
Molekularformel |
C10H14F6N2O2 |
Molekulargewicht |
308.22 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]acetamide |
InChI |
InChI=1S/C10H14F6N2O2/c11-9(12,13)7(19)17-5-3-1-2-4-6-18-8(20)10(14,15)16/h1-6H2,(H,17,19)(H,18,20) |
InChI-Schlüssel |
SROHYHMPDSABTC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCNC(=O)C(F)(F)F)CCNC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2,6-Dimethylphenoxy)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13435820.png)
![(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol](/img/structure/B13435824.png)



![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate](/img/structure/B13435835.png)




![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)

![4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B13435903.png)

